molecular formula C9H8BrFO B13503160 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran

7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B13503160
M. Wt: 231.06 g/mol
InChI Key: LPAHDXWJZMFDOA-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran is a chiral, heterocyclic building block of significant interest in medicinal and combinatorial chemistry. Its structure features a benzopyran core, which is recognized as a privileged scaffold frequently found in bioactive molecules and natural products . The specific bromo and fluoro substituents on the aromatic ring make this compound a versatile and valuable intermediate for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki reaction, to create more complex chemical libraries . Research Applications and Value: The primary research application of this compound is in the solid-phase parallel synthesis of diverse, drug-like artificial molecule libraries . The 2H-benzopyran scaffold is a common structural component in compounds with a wide range of biological activities, including anti-inflammatory, anti-hypertensive, and anticancer effects . As such, this bromo-fluoro substituted derivative serves as a crucial precursor for constructing novel compounds for high-throughput screening in drug discovery campaigns. Its structure is amenable to functionalization at multiple sites, allowing researchers to generate a wide array of mono-, di-, and trisubstituted benzopyran derivatives, as well as additional ring-fused polycyclic structures . Handling and Usage: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

7-bromo-5-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8BrFO/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5H,1-3H2

InChI Key

LPAHDXWJZMFDOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2F)Br)OC1

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Phenol and γ-Butyrolactone Derivatives

A highly efficient and industrially viable method for preparing halogenated dihydrobenzopyran derivatives, including fluorine and bromine substitutions, involves:

  • Step 1: Formation of an Intermediate by Reaction of a Halogenated Phenol with 2-Bromo-γ-butyrolactone under Basic Conditions

    • Example: Para-fluorophenol (or 5-fluorophenol) is reacted with 2-bromo-γ-butyrolactone in the presence of a base such as sodium hydride or potassium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) at low temperature (~0 °C).
    • This step yields an intermediate ether-lactone compound where the phenol oxygen is alkylated by the γ-butyrolactone derivative.
    • Yields for this intermediate typically range around 50-70% after purification by column chromatography.
  • Step 2: Acid-Catalyzed Ring Closure to Form the 3,4-Dihydro-2H-1-benzopyran Core

    • The intermediate is treated with a strong acid catalyst such as trifluoromethanesulfonic acid or zinc chloride at elevated temperatures (75-150 °C).
    • This induces intramolecular cyclization, closing the pyran ring to form the 3,4-dihydro-2H-1-benzopyran structure.
    • The process can yield the target compound in moderate to good yields (40-70%), depending on reaction conditions and substituents.

This method is supported by a Chinese patent (CN108148032B) which details the preparation of various 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives with halogen substitutions, including fluorine para to the hydroxyl group and bromine as the leaving group on the γ-butyrolactone moiety, closely related to the target compound’s substitution pattern.

Regiocontrolled Aryne Precursor Approach for Halogenated Benzopyrans

Another advanced synthetic approach involves the use of ortho-(trimethylsilyl)aryl triflate precursors to generate arynes bearing both fluorine and bromine substituents, which can undergo cycloaddition reactions to build substituted benzopyran frameworks.

  • Starting from 2-bromo-5-fluorophenol, O-trimethylsilylation is performed using hexamethyldisilazane (HMDS).
  • The intermediate is selectively metalated using magnesium bis(2,2,6,6-tetramethylpiperidide) complex Mg(TMP)2·2LiCl to install a silyl group ortho to the phenol.
  • Subsequent triflation with triflic anhydride (Tf2O) yields the aryne precursor.
  • Aryne generation and cycloaddition reactions with dienes or azides provide regioselective access to fluorine and bromine-substituted benzopyran derivatives.
  • Yields for these steps are generally high (70-90%), with regioselectivity influenced by the fluorine substituent’s electronic effects.

This method allows fine control over substitution patterns and regioisomer formation, useful for synthesizing complex halogenated benzopyrans like 7-bromo-5-fluoro derivatives.

Derivatization and Functionalization of Benzopyran Core

Following the formation of the benzopyran scaffold, further derivatization such as amination or hydrazinylation at specific positions can be achieved:

  • For instance, 8-bromo-3,4-dihydro-2H-1-benzopyran-6-amine derivatives have been synthesized by refluxing with phenylcarbamic acid in DMF, followed by hydrazine treatment in ethanol to yield hydrazinyl derivatives.
  • These transformations are carried out under reflux conditions with purification by recrystallization in ethanol.
  • Such derivatives are useful for pharmaceutical applications and have been characterized by melting points, TLC, and Rf values.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation of halogenated phenol Para-fluorophenol + 2-bromo-γ-butyrolactone, NaH, DMF, 0 °C to RT, overnight 50-70 Intermediate isolated by chromatography
2 Acid-catalyzed cyclization Trifluoromethanesulfonic acid or ZnCl2, 75-150 °C, 8 h 40-70 Ring closure to benzopyran core
Aryne precursor synthesis O-trimethylsilylation + metalation + triflation HMDS, Mg(TMP)2·2LiCl, Tf2O, (i-Pr)2NEt 70-90 High regioselectivity in cycloadditions
Derivatization Amination/hydrazinylation Phenylcarbamic acid, hydrazine, DMF/ethanol reflux Variable Follow-up functionalization for bioactivity

Research Outcomes and Practical Considerations

  • The two-step alkylation and cyclization method offers a straightforward and scalable route with moderate to high yields, suitable for industrial production.
  • Acid catalysts such as trifluoromethanesulfonic acid provide efficient ring closure but require careful temperature control to optimize yield and minimize byproducts.
  • Aryne-based synthetic routes provide excellent regioselectivity and versatility for introducing multiple substituents, though they involve more complex reagents and handling.
  • Functionalization of the benzopyran scaffold expands the chemical space for pharmaceutical applications, as demonstrated by hydrazinyl and urea derivatives with promising docking and biological results.
  • The presence of fluorine at the para position to the hydroxyl group and bromine as a leaving group on the lactone is critical for regioselectivity and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of derivatives with different halogens or other functional groups.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

The biological and physicochemical properties of benzopyran derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of 7-Bromo-5-Fluoro-3,4-Dihydro-2H-1-Benzopyran with Analogues
Compound Name Substituents Key Structural Features References
This compound Br (C7), F (C5), ketone (C1) Halogenated, bicyclic, ketone
3-Amino-3,4-dihydro-2H-1-benzopyran NH2 (C3) Amino group at C3, agonist for 5-HT1A
Taxifolin (Flavanonol) OH (C3, C5, C7), ketone (C4) Antioxidant, anticancer, epigenetic effects
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran Br (C6), S instead of O Sulfur heteroatom, enhanced stability
2,6-Dimethyl-2-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran CH3 (C2, C6), CH2CH2OH (C2) Biomarker for apple intake

Key Observations :

  • Halogenation : Bromine at C7 in the target compound contrasts with C6 bromination in 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran, which includes a sulfur atom instead of oxygen .
  • Functional Groups: The ketone at C1 distinguishes the target compound from amino-substituted derivatives (e.g., 3-amino-3,4-dihydro-2H-1-benzopyran), which exhibit serotonin receptor affinity .
  • Biological Role: Flavanonols like taxifolin (hydroxyl and ketone groups) demonstrate antioxidant and epigenetic activities, highlighting how substituent polarity influences bioactivity .

Key Observations :

  • Antimicrobial Potential: The target compound’s bromine substitution aligns with antifungal tribromo derivatives (), though its fluoro group may alter specificity.
  • Receptor Targeting: Amino-substituted benzopyrans show high 5-HT1A affinity, whereas halogenated derivatives like the target compound may prioritize different targets due to altered electronic profiles .
  • Biomarker Utility : Hydrophilic substituents (e.g., hydroxyethyl in 2,6-dimethyl derivatives) enhance urinary excretion, unlike the lipophilic bromo-fluoro combination .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Halogen Content Solubility Trends
This compound 289.99 Br, F Low water solubility (high lipophilicity)
Taxifolin 304.25 None Moderate (hydroxyl groups)
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran 273.23 Br Low (sulfur enhances stability)
3-Amino-3,4-dihydro-2H-1-benzopyran 177.24 None Moderate (amino group)

Key Observations :

  • Amino or hydroxyl groups in analogues improve solubility but may reduce metabolic stability compared to halogenated derivatives .

Biological Activity

7-Bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran is a heterocyclic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The molecular formula of this compound is C9H8BrF, characterized by the presence of bromine and fluorine substituents on the benzene ring. The synthesis typically involves bromination and fluorination of a benzopyran precursor under controlled conditions to achieve selective substitution. Common solvents include dichloromethane or chloroform, with temperatures maintained low to minimize side reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For example, it has been tested against human gastric adenocarcinoma (SGC-7901), fibrosarcoma (HT-1080), and lung carcinoma (A549) cells using MTT assays. The compound showed potent antiproliferative effects with IC50 values comparable to established anticancer drugs .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
SGC-79010.011Inhibition of tubulin polymerization
HT-10800.015Induction of apoptosis via caspase activation
A5490.012Cell cycle arrest at G2/M phase

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cell proliferation and survival pathways. For instance, its ability to disrupt microtubule dynamics is crucial for its anticancer effects, as microtubules are essential for mitosis .

Comparative Analysis with Similar Compounds

When compared to related compounds such as 7-bromo-3,4-dihydro-2H-benzopyran and 5-fluoro-3,4-dihydro-2H-benzopyran, the presence of both bromine and fluorine in 7-bromo-5-fluoro-3,4-dihydro-2H-benzopyran enhances its reactivity and biological potency. These modifications can lead to improved pharmacological profiles and increased selectivity towards specific biological targets .

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial Activity
7-Bromo-5-fluoro-3,4-dihydro-2H-benzopyranHighModerate
7-Bromo-3,4-dihydro-2H-benzopyranModerateLow
5-Fluoro-3,4-dihydro-2H-benzopyranLowHigh

Case Studies

Several case studies have highlighted the potential applications of 7-bromo-5-fluoro-3,4-dihydro-2H-benzopyran in drug development:

  • Study on Anticancer Efficacy : A study evaluating the compound's effects on SGC-7901 cells found that it significantly inhibited cell growth and induced apoptosis through caspase pathway activation.
  • Antimicrobial Testing : Another investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran, and what methodological considerations are critical for yield improvement?

  • Methodological Answer : Synthesis typically involves multi-step halogenation (bromination/fluorination) of the benzopyran core. Key steps include:
  • Regioselective bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) to avoid over-substitution.
  • Fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile or DMF to target the 5-position.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl intermediates during functionalization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and dihydro-pyran signals (δ 2.5–4.0 ppm).
  • 13C NMR : Confirms bromine (C-Br ~90–100 ppm) and fluorine (C-F coupling ~160–170 ppm) substitution.
  • 19F NMR : Quantifies fluorination efficiency (singlet at δ -110 to -120 ppm) .
  • HRMS : Validates molecular weight (expected ~255–260 g/mol for C9H7BrFO).
  • HPLC : C18 reverse-phase columns (acetonitrile/water) assess purity (>95% ideal) .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Methodological Answer : Key properties include:
PropertyValue/DescriptionRelevance
SolubilityLow in water; soluble in DMSO, DMFDictates solvent choice for assays
LogP (lipophilicity)~2.5–3.5 (predicted)Impacts membrane permeability
StabilitySensitive to light, moistureRequires inert storage (argon, desiccant)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzopyran derivatives across different assay systems?

  • Methodological Answer :
  • Assay standardization : Control variables (pH, temperature, cell passage number) to minimize variability.
  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays.
  • Metabolite screening : Use LC-MS to rule out off-target effects or degradation products .
  • Statistical rigor : Apply ANOVA or Bayesian modeling to account for outliers .

Q. What computational strategies are effective in predicting the binding affinity of this compound to target enzymes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase active sites (e.g., MAPK or PI3K).
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 50–100 ns trajectories.
  • QSAR models : Train on benzopyran derivatives with known IC50 values to predict bioactivity .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound derivatives?

  • Methodological Answer :
  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., nitro, methoxy) at positions 3, 4, or 7.
  • Biological profiling : Test analogs against panels of cancer cell lines (e.g., MCF-7, A549) and kinases.
  • 3D pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding or hydrophobic features .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Flow chemistry : Enhances reproducibility for halogenation steps via precise temperature/residence time control.
  • Catalytic optimization : Transition from stoichiometric to catalytic reagents (e.g., Pd-catalyzed couplings) to reduce waste.
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

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